molecular formula C15H21NO3 B5750202 N-(1,3-benzodioxol-5-yl)-2-propylpentanamide

N-(1,3-benzodioxol-5-yl)-2-propylpentanamide

Cat. No.: B5750202
M. Wt: 263.33 g/mol
InChI Key: YNPBLENJPPGSBO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-propylpentanamide is an organic compound that features a benzodioxole moiety attached to a propylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-propylpentanamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and aluminum chloride as a catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the benzodioxole-propyl intermediate with pentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzodioxole-quinone derivatives.

    Reduction: Formation of N-(1,3-benzodioxol-5-yl)-2-propylpentanamine.

    Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-propylpentanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic amino acids in the active site of enzymes, while the amide group can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.

    1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one: Used in the synthesis of various organic compounds.

    1-(1,3-benzodioxol-5-yl)-3-indole derivatives: Investigated for their anticancer properties.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-propylpentanamide is unique due to its specific combination of the benzodioxole moiety and the propylpentanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-5-11(6-4-2)15(17)16-12-7-8-13-14(9-12)19-10-18-13/h7-9,11H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPBLENJPPGSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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